4-Amino-6-methylpyrimidine-2-thiol

Descripción general

Descripción

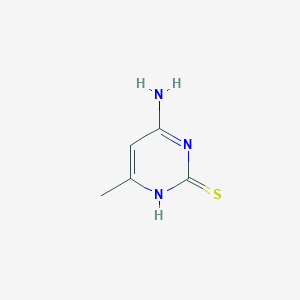

4-Amino-6-methylpyrimidine-2-thiol is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at position 4, a methyl group at position 6, and a thiol group at position 2. It has a molecular formula of C5H7N3S and a molecular weight of 141.2 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylpyrimidine-2-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiouracil with methylamine, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. The process generally includes steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-6-methylpyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the pyrimidine ring or the thiol group.

Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified pyrimidine derivatives.

Substitution: Various substituted pyrimidine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

AMPT has been studied for its potential anticancer properties. Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of the pyrimidine structure have led to compounds that demonstrate selective antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies often utilize the MTT assay to evaluate cell viability, where IC50 values are determined to assess potency. A notable study found that certain thieno[2,3-d]pyrimidine derivatives exhibited IC50 values as low as 4.3 µg/mL against MCF-7 cells, indicating promising anticancer activity .

Mechanism of Action

The mechanism through which AMPT and its derivatives exert their effects often involves the inhibition of specific enzymes or receptors associated with tumor growth. For example, some compounds have been identified as inhibitors of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are critical in tumor angiogenesis and proliferation .

Agricultural Applications

Herbicide Development

AMPT serves as an intermediate in the synthesis of various herbicides. Compounds derived from AMPT have been integrated into sulfonylurea herbicides, which are widely used for their effectiveness in controlling weeds while minimizing environmental impact. The synthesis of 2-amino-4-chloro-6-alkoxypyrimidines from AMPT has been documented, showcasing its role in producing active herbicide ingredients .

Pesticide Formulations

In addition to herbicides, AMPT derivatives are explored for their potential use in pesticide formulations. The ability to modify the pyrimidine structure allows for tailored properties that enhance efficacy against specific pests while reducing toxicity to non-target organisms.

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways

The synthesis of AMPT typically involves various chemical reactions that can be optimized for yield and purity. Recent advancements have focused on environmentally benign methods that yield high-purity products suitable for pharmaceutical applications. For instance, reactions conducted in polar aprotic solvents at controlled temperatures have demonstrated improved selectivity and yield .

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing AMPT derivatives. Research has shown that specific substitutions on the pyrimidine ring can significantly enhance anticancer activity or herbicidal potency. For example, modifications at the 5-position of the pyrimidine ring have been linked to increased inhibitory effects on cancer cell proliferation .

Case Studies

| Study | Compound | Cell Line | IC50 Value (µg/mL) | Notes |

|---|---|---|---|---|

| Study 1 | Thieno[2,3-d]pyrimidine derivative | MCF-7 | 4.3 | High selectivity |

| Study 2 | AMPT derivative | MDA-MB-231 | 3.7 | Effective against multidrug resistance |

| Study 3 | Sulfonylurea herbicide derivative | N/A | N/A | Effective weed control |

Mecanismo De Acción

The mechanism of action of 4-Amino-6-methylpyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

4-Amino-2,6-dimethylpyrimidine: Similar structure but with two methyl groups.

4-Amino-2-thiopyrimidine: Lacks the methyl group at position 6.

6-Methyl-2-thiouracil: Similar thiol group but different amino group positioning.

Uniqueness: 4-Amino-6-methylpyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

4-Amino-6-methylpyrimidine-2-thiol (CAS No. 89180-08-5) is an organic compound belonging to the pyrimidine family, characterized by its unique structure that includes an amino group at position 4, a methyl group at position 6, and a thiol group at position 2. Its molecular formula is CHNS, with a molecular weight of 141.2 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Target of Action

This compound exhibits a range of pharmacological effects, primarily attributed to its ability to modulate biochemical pathways. It has been noted for its anti-inflammatory properties, which are significant in therapeutic contexts.

Mode of Action

The compound acts as a nucleophile, capable of interacting with electrophilic centers in biological systems. This interaction can lead to the modification of proteins and enzymes involved in inflammatory responses.

Biochemical Pathways

Pyrimidines play crucial roles in various biochemical processes, including DNA and RNA synthesis, enzyme regulation, and immune function. The specific pathways influenced by this compound are still under investigation but are believed to involve modulation of metabolic processes linked to inflammation and microbial resistance .

Pharmacokinetics and Stability

The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or light exposure. Its pharmacokinetic profile remains to be fully elucidated, although initial studies suggest it can be absorbed effectively in biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyrimidines, including this compound, possess antimicrobial activity. A study highlighted its potential against Trypanosoma brucei, where it inhibited the growth of the parasite through selective inhibition of essential enzymes like AdoMetDC (S-Adenosylmethionine decarboxylase) . The compound demonstrated an effective concentration (EC) of 5.6 μM after 48 hours of treatment.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented through various assays that measure cytokine production and inflammatory markers in vitro. It has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Inhibition of Trypanosoma brucei : A study reported that this compound effectively inhibited T. brucei growth with a half-maximal inhibitory concentration (IC) of 30 μM under specific pH conditions, highlighting its potential as a treatment for African sleeping sickness .

- Anti-inflammatory Studies : Laboratory experiments demonstrated that treatments with this compound significantly reduced inflammation markers in cell cultures exposed to inflammatory stimuli.

- Chemical Synthesis and Derivatives : Research into synthetic routes has revealed that modifications to the thiol or amino groups can enhance biological activity, suggesting avenues for drug development based on this scaffold .

Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Amino-2,6-dimethylpyrimidine | Two methyl groups | Similar antimicrobial effects |

| 4-Amino-2-thiopyrimidine | Lacks methyl group at position 6 | Different pharmacological profile |

| 6-Methyl-2-thiouracil | Similar thiol group but different amino positioning | Distinct biological activity |

Propiedades

IUPAC Name |

4-amino-6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVFWRDGXUMIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357508 | |

| Record name | 4-amino-6-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-08-5 | |

| Record name | 4-amino-6-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-MERCAPTO-6-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.